molecular formula C13H16ClNO B1379452 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1803581-83-0

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B1379452
CAS No.: 1803581-83-0
M. Wt: 237.72 g/mol
InChI Key: BLYLDZPTTKAKNJ-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural features, which make it a promising building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves a two-step process. The first step includes the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane. This reaction is carried out in acetonitrile at 40°C for three hours . The second step involves the cyclization of the intermediate product to form the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route suggests that it can be adapted for large-scale production. The use of common reagents and relatively mild reaction conditions further supports its feasibility for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under standard laboratory conditions .

Major Products

The major products formed from these reactions include various piperidine derivatives, which are of significant interest in medicinal chemistry due to their pharmacological properties .

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for selective binding to these targets, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures like 2-Azabicyclo[2.2.1]hept-5-en-3-one and various piperidine derivatives .

Uniqueness

What sets 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride apart is its unique combination of a benzyl group and a bicyclic structure, which provides a distinct set of chemical and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYLDZPTTKAKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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